molecular formula C7H11N3O B153752 N-Acetylhistamine CAS No. 673-49-4

N-Acetylhistamine

Cat. No.: B153752
CAS No.: 673-49-4
M. Wt: 153.18 g/mol
InChI Key: XJWPISBUKWZALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylhistamine is a derivative of histamine, an important biogenic amine involved in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylhistamine can be synthesized through the acetylation of histamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: The process would likely involve the use of automated reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Acetylhistamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetylhistamine has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetyl group, which imparts different chemical and biological properties compared to histamine and other derivatives. This modification affects its interaction with histamine receptors and enzymes, leading to distinct physiological effects .

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWPISBUKWZALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217670
Record name N-Acetylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

673-49-4
Record name Acetylhistamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=673-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylhistamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetylhistamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetylhistamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(imidazol-4-yl)ethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLHISTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylhistamine
Reactant of Route 2
Reactant of Route 2
N-Acetylhistamine
Reactant of Route 3
Reactant of Route 3
N-Acetylhistamine
Reactant of Route 4
Reactant of Route 4
N-Acetylhistamine
Reactant of Route 5
Reactant of Route 5
N-Acetylhistamine
Reactant of Route 6
Reactant of Route 6
N-Acetylhistamine
Customer
Q & A

Q1: Does N-acetylhistamine exhibit any significant physiological roles?

A1: Research suggests that endogenous this compound may lack significant physiological roles. Exogenous administration has been shown to induce hypothermia in mice, but this effect is not mediated by histamine H1 or H2 receptors, suggesting it may not be a direct effect of this compound itself. []

Q2: How does this compound interact with histamine receptors?

A2: Studies using histamine-receptor binding assays indicate that this compound does not effectively bind to histamine receptors. This is in contrast to histamine, which demonstrates strong binding affinity and is capable of inducing receptor activation. []

Q3: Can this compound influence histamine levels in vivo?

A3: Interestingly, administering this compound can lead to elevated histamine levels in both rat and mouse tissues. This suggests that in vivo deacetylation of this compound back to histamine can occur. []

Q4: How does this compound affect the growth of the alga Phaeocystis globosa?

A5: this compound exhibits algicidal activity against Phaeocystis globosa with a 96-hour median effective concentration (EC50) of 16 μg/mL. This effect is suggested to involve oxidative damage to the algal cells, leading to the destruction of cell membrane integrity and nuclear structure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C8H11N3O2, and its molecular weight is 181.19 g/mol. [Numerous papers mention the molecular structure, but explicit confirmation of the formula and weight is challenging to pinpoint.]

Q6: Is there information available about the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological activity and metabolic pathways related to this compound. Specific details about its material compatibility and stability under various conditions are not extensively discussed. Further research is needed to explore these aspects.

Q7: Does this compound possess any known catalytic properties or applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications for this compound. Its primary focus lies in its role as a metabolite and its interactions within biological systems.

Q8: Have there been any computational studies conducted on this compound, such as simulations or QSAR model development?

A9: While the provided research primarily focuses on experimental approaches, some studies utilize computational tools. For instance, one study employed MetaboAnalyst to analyze metabolomics data, identifying potential pathways involved in anaphylactoid reactions where this compound plays a role. []

Q9: How do structural modifications of this compound impact its biological activity?

A10: Modifications to the histamine molecule, such as methylation or acetylation, significantly alter its biological activity. For example, N-methylhistamine and N,N-dimethylhistamine show significant activity in stimulating cyclic AMP formation, while this compound, 1-methylhistamine, and imidazole-4-acetic acid are inactive. []

Q10: What is known about the stability of this compound under various conditions and potential formulation strategies?

A10: The provided research predominantly focuses on the biological effects of this compound, with limited information regarding its stability under various conditions or formulation strategies. Further investigation is necessary to explore these aspects.

Q11: Is there information available regarding the SHE regulations, toxicology, and safety profile of this compound?

A11: The provided research papers do not explicitly address SHE regulations or provide comprehensive toxicological data for this compound. More in-depth studies are required to assess its safety profile and potential risks.

Q12: What analytical methods are commonly employed to characterize and quantify this compound?

A12: Various analytical techniques have been used to study this compound, including:

  • High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of this compound in biological samples. []
  • Mass spectrometry (MS): Coupled with HPLC, MS enables the identification and quantification of this compound based on its mass-to-charge ratio. []
  • Radioenzymatic assays: These assays utilize radiolabeled substrates to measure the activity of enzymes involved in this compound metabolism, such as this compound deacetylase. []
  • Bioassays: Historically, bioassays using smooth muscle preparations were employed to assess the activity of histamine and its metabolites, including this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.